2-(4-Cyanophenyl)-2,2-difluoroacetic acid

Descripción general

Descripción

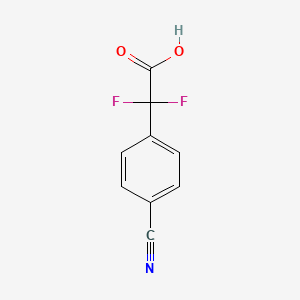

2-(4-Cyanophenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of a cyanophenyl group and two fluorine atoms attached to an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenyl)-2,2-difluoroacetic acid typically involves the introduction of the cyanophenyl group and the difluoroacetic acid moiety through a series of chemical reactions. One common method involves the reaction of 4-cyanobenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Análisis De Reacciones Químicas

Ester Hydrolysis to Carboxylic Acid

The compound is commonly synthesized via hydrolysis of its ethyl ester derivative. A representative procedure involves:

| Reaction Conditions | Outcome | Yield | Source |

|---|---|---|---|

| Ethyl ester + H₂O/K₂CO₃ in methanol (25°C, 18 hr) | Conversion to 2-(4-cyanophenyl)-2,2-difluoroacetic acid | 96% |

This base-mediated saponification proceeds under mild conditions, retaining the difluoromethyl and cyano groups .

Decarboxylation Pathways

The difluoroacetic acid moiety undergoes decarboxylation under thermal or basic conditions, generating α,α-difluorobenzylic intermediates:

Key Observations:

-

Thermal Decarboxylation : At 80°C in polar solvents (e.g., DMSO), releases fluoroform (CF₃H) and forms 1-difluoromethyl-4-nitrobenzene derivatives .

-

Solvent Dependency :

Mechanistic Insight : DFT calculations (B3LYP/6-31+G*) reveal exergonic reaction energies (−39.9 kcal/mol for para-nitrophenyl derivatives), confirming thermodynamic feasibility .

Transition Metal-Catalyzed Coupling Reactions

The cyano group enables participation in palladium-catalyzed cross-coupling reactions:

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Aryl boronic acids | Pd(OAc)₂/Fe(acac)₃ | Difluoromethylated arenes | 55–91% |

Example: Reaction with bis(4-cyanophenyl)iodonium salts and Cu(CHF₂) complexes generates 4-(difluoromethyl)benzonitrile (44–57% yield) .

Photocatalytic Radical Reactions

Under iron-catalyzed LMCT (ligand-to-metal charge transfer) conditions, the compound participates in fluoroalkylation:

| Conditions | Outcome | Key Intermediate | Source |

|---|---|---|---|

| Fe(OH)(OAc)₂, 405 nm light | Fluoroalkylated quinoline-2,4-diones | CF₃ radicals |

Radical trapping experiments (TEMPO inhibition) and isotopic labeling confirm a free-radical mechanism .

Salt Formation and Coordination Chemistry

The carboxylic acid readily forms salts for enhanced reactivity:

| Salt Form | Application | Observations | Source |

|---|---|---|---|

| Potassium salt (KOCOCF₂Ar-CN) | Precursor for nucleophilic substitutions | Stabilizes α,α-difluorocarbanions |

These salts act as intermediates in SN2 reactions or metal-catalyzed transformations .

Functional Group Transformations

-

Cyano Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to an amine, though no direct examples are documented for this compound.

-

Carboxylic Acid Derivatives :

Comparative Reactivity with Analogues

| Compound | Reactivity Difference | Source |

|---|---|---|

| 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | Higher electrophilicity due to Cl vs. CN | |

| 2-Phenyl-2,2-difluoroacetic acid | Reduced steric hindrance (no para substituent) |

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique chemical properties allow for various functional modifications, making it valuable in the development of new materials and pharmaceuticals.

Biology

- Enzyme Interaction Studies: The compound can be utilized in studies focusing on enzyme interactions and metabolic pathways. Its structural similarities to other compounds that target specific enzymes suggest potential roles in biochemical research .

- Anti-inflammatory Research: Based on the actions of similar compounds, it may exhibit anti-inflammatory properties by influencing cytokine production, although further studies are needed to confirm these effects.

Pharmaceutical Industry

- Drug Development: The compound's unique structure positions it as a candidate for developing novel therapeutic agents. Its potential as an intermediate in drug synthesis could lead to advancements in pharmaceuticals targeting various diseases.

Material Science

- Advanced Materials Production: Due to its distinctive chemical characteristics, it is also employed in creating advanced materials such as polymers and coatings. These applications leverage its stability and reactivity to enhance material properties.

Case Study 1: Synthesis Efficiency

A study demonstrated that using optimized reaction conditions for synthesizing 2-(4-Cyanophenyl)-2,2-difluoroacetic acid yielded a product efficiency of approximately 79%. This efficiency highlights the importance of refining synthetic methods to enhance scalability for industrial applications.

Research into structurally similar compounds has suggested that derivatives of this compound may possess significant biological activities. Mechanistic studies are underway to explore how these compounds interact with biological targets, potentially leading to new therapeutic avenues .

Mecanismo De Acción

The mechanism of action of 2-(4-Cyanophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyanophenyl group and the difluoroacetic acid moiety allows the compound to bind to active sites or interact with specific amino acid residues, leading to inhibition or activation of the target. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Cyanophenyl)acetic acid: Lacks the difluoro groups, which may result in different reactivity and applications.

2,2-Difluoroacetic acid: Lacks the cyanophenyl group, leading to different chemical properties and uses.

4-Cyanobenzoic acid: Contains a cyanophenyl group but lacks the difluoroacetic acid moiety.

Uniqueness

2-(4-Cyanophenyl)-2,2-difluoroacetic acid is unique due to the combination of the cyanophenyl group and the difluoroacetic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. Additionally, the presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable compound in various scientific and industrial applications.

Actividad Biológica

2-(4-Cyanophenyl)-2,2-difluoroacetic acid is an organic compound characterized by its unique structure, which includes a cyano group (C≡N) and two fluorine atoms attached to a difluoroacetic acid moiety. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry and drug development.

Structural Characteristics

The molecular formula of this compound is C9H6F2N O2, with a molecular weight of approximately 197.14 g/mol. The presence of the cyano and difluoro functionalities suggests potential for diverse chemical reactivity and biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. Preliminary studies indicate that the compound may exhibit various pharmacological properties, including:

- Antimicrobial Activity : Initial assessments suggest that compounds with similar structures may possess antimicrobial properties. The cyano group can enhance the lipophilicity and membrane permeability of the molecule, potentially contributing to its bioactivity.

- Anticancer Potential : The difluoroacetic acid moiety is known for its role in inhibiting metabolic pathways in cancer cells. Similar compounds have shown promise in disrupting cell proliferation and inducing apoptosis.

Comparative Analysis

To better understand the potential biological activity of this compound, it can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | C8H5ClF2O2 | Contains chlorine instead of cyano group |

| 3-(4-Cyanophenyl)-3,3-difluoropropanoic acid | C9H8F2N O2 | Propanoic acid structure |

| 2-(Phenyl)-2,2-difluoroacetic acid | C9H7F2O2 | Lacks cyano group; simpler structure |

The structural diversity among these compounds indicates varying reactivities and biological activities that warrant further investigation.

Future Directions

Further research is essential to elucidate the specific biological activities of this compound. Potential areas for exploration include:

- Mechanistic Studies : Understanding the mechanism by which this compound interacts with biological targets could reveal its therapeutic potential.

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and pharmacodynamics will provide insights into its efficacy and safety profiles.

- Structural Modifications : Investigating derivatives of this compound could lead to enhanced biological activities or novel applications in drug development.

Propiedades

IUPAC Name |

2-(4-cyanophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-9(11,8(13)14)7-3-1-6(5-12)2-4-7/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJRLINCQPOYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.